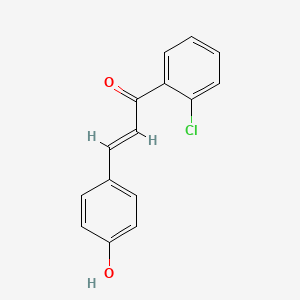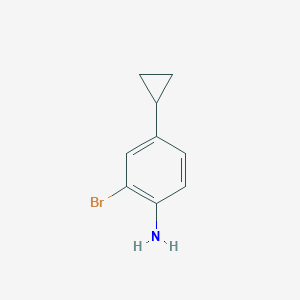![molecular formula C16H23N3O10 B3034141 [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate CAS No. 139888-80-5](/img/structure/B3034141.png)
[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate
描述
[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate: is a complex organic compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes multiple acetoxy groups and an azidoethoxy moiety. It is commonly used in various fields such as drug synthesis, material science, and chemical biology due to its reactive nature and functional groups.
作用机制
Target of Action
The primary targets of 2-Azidoethyl2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside are molecules containing alkyne groups . This compound is often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds .
Mode of Action
2-Azidoethyl2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction allows the compound to bind to alkyne groups present in various biological molecules .
Biochemical Pathways
The compound is involved in the synthesis of diverse multivalent constructs , including glycoclusters, modified peptides, proteins, and oligonucleotides, among others . These constructs are generated by grafting the azido derivative to alkyne-modified scaffolds .
Pharmacokinetics
Its molecular weight is417.37 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-Azidoethyl2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is the formation of multivalent constructs . These constructs can be used in various life science related research .
Action Environment
The action of 2-Azidoethyl2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the presence of alkyne groups in the environment is crucial for the compound’s action .
生化分析
Biochemical Properties
The compound “[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate” plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various biomolecules, including enzymes and proteins, through its azide group. The copper-catalyzed azide-alkyne cycloaddition reaction allows it to form stable triazole linkages with alkyne-containing molecules. This interaction is highly specific and efficient, making it useful for labeling and tracking biomolecules in complex biological systems. The compound can also interact with other biomolecules containing dibenzocyclooctyne or bicyclononyne groups through strain-promoted alkyne-azide cycloaddition reactions .
Cellular Effects
The compound “this compound” influences various cellular processes. It can be used to label and track specific proteins or other biomolecules within cells, allowing researchers to study their localization, interactions, and functions. This compound can affect cell signaling pathways by modifying the activity of labeled proteins. Additionally, it can influence gene expression by targeting specific nucleic acids or transcription factors. The compound’s ability to participate in click chemistry reactions makes it a powerful tool for studying cellular metabolism and other dynamic processes .
Molecular Mechanism
The molecular mechanism of “this compound” involves its azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. This reaction forms a stable triazole linkage between the azide and alkyne groups, enabling the compound to label and track specific biomolecules. The compound can also participate in strain-promoted alkyne-azide cycloaddition reactions with dibenzocyclooctyne or bicyclononyne groups. These interactions can lead to enzyme inhibition or activation, depending on the target biomolecule. Additionally, the compound can influence gene expression by binding to specific nucleic acids or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species. Over time, the compound may degrade, leading to a decrease in its labeling efficiency and specificity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein labeling and tracking.
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively label and track specific biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular stress and apoptosis. These adverse effects are likely due to the accumulation of the compound and its interactions with critical cellular components. Researchers must carefully optimize the dosage to balance labeling efficiency and minimize toxicity .
Metabolic Pathways
The compound “this compound” is involved in various metabolic pathways. It can be metabolized by enzymes that recognize its galactose moiety, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes and cofactors can also affect its metabolic stability and activity .
Transport and Distribution
Within cells and tissues, “this compound” is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, including its hydrophilicity and molecular size. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of “this compound” is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or other signaling molecules. These interactions can influence the compound’s activity and function, allowing researchers to study its effects in different cellular contexts .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate typically involves multiple steps. One common method includes the acetylation of a precursor molecule followed by the introduction of the azidoethoxy group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The azidoethoxy group is introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and azidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethoxy group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which are useful intermediates in further chemical synthesis.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetoxy groups under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes.
Medicine: In medicine, it serves as a precursor for the synthesis of various pharmacologically active compounds
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
相似化合物的比较
2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside: This compound shares a similar structure with multiple acetoxy groups and an azidoethoxy moiety.
Functionalized Triazines and Tetrazines: These compounds also contain azido groups and are used in similar applications such as bioorthogonal chemistry and material science.
Uniqueness: The uniqueness of [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications. Its ability to undergo multiple types of reactions makes it a valuable tool in various scientific disciplines.
属性
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)


![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)

![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)


